4-Methoxy-3-methylphenol
Overview
Description
4-Methoxy-3-methylphenol, also known as Phenol, 4-methoxy-3-methyl-, is an organic compound with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da .
Synthesis Analysis
While specific synthesis methods for 4-Methoxy-3-methylphenol were not found, phenols in general can be synthesized through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-methylphenol consists of a phenol group with a methoxy group in the para position and a methyl group in the meta position .Physical And Chemical Properties Analysis
4-Methoxy-3-methylphenol has a molecular weight of 138.1638 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Chemical Intermediate
Application
4-Methoxy-3-methylphenol, also known as p-cresol, is primarily used as a chemical intermediate in the preparation of other chemicals .
Method of Application
It serves as a key building block for the synthesis of many compounds .
Results or Outcomes
The products derived from 4-Methoxy-3-methylphenol are used in various industries, including pharmaceuticals, fragrances, and dyes .
Antioxidant
Application
4-Methoxy-3-methylphenol is used as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT) .
Method of Application
These antioxidants are commonly used in food packaging, cosmetics, and personal care products to prevent spoilage and extend shelf life .
Results or Outcomes
The use of 4-Methoxy-3-methylphenol in these applications helps to maintain the quality and longevity of various products .
Pharmacodynamics
Application
4-Methoxy-3-methylphenol has antioxidant and anti-inflammatory properties that may be beneficial for treating certain conditions .
Method of Application
It has been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .
Results or Outcomes
Animal studies have suggested that 4-Methoxy-3-methylphenol may have neuroprotective properties and could potentially be used to prevent or treat neurodegenerative diseases such as Parkinson’s disease .
Flavor Ingredient
Application
4-Methoxy-3-methylphenol can potentially impart sensory and nutritional qualities to food and beverage products .
Method of Application
It is generally added as a flavor ingredient .
Results or Outcomes
The addition of 4-Methoxy-3-methylphenol enhances the taste and aroma of various food and beverage products .
Cosmetic Products
Application
4-Methoxy-3-methylphenol is used as a component of cosmetic products .
Method of Application
It is added to cosmetic products during the manufacturing process .
Results or Outcomes
The inclusion of 4-Methoxy-3-methylphenol in cosmetic products can enhance their properties and effectiveness .
Plastics, Pesticides, Pharmaceuticals, and Dyes
Application
Cresols, which include 4-Methoxy-3-methylphenol, are precursors or synthetic intermediates to other compounds and materials .
Method of Application
They are used in the synthesis of plastics, pesticides, pharmaceuticals, and dyes .
Results or Outcomes
The use of cresols in these applications contributes to the production of a wide range of products in various industries .
Acid-Base Properties
Application
4-Methoxy-3-methylphenol, like other phenols, exhibits unique acid-base properties .
Method of Application
The negative charge can be delocalized by resonance to three different carbons on the aromatic ring .
Results or Outcomes
This property often acts as a catalytic proton donor/acceptor in enzyme active sites .
Bactericides or Disinfectants
Application
Cresols, which include 4-Methoxy-3-methylphenol, are used in bactericides or disinfectants .
Method of Application
The mechanism of action is due to the destruction of bacterial cell membranes .
Results or Outcomes
This application contributes to the prevention of bacterial growth .
Whisky Production
Application
4-Methoxy-3-methylphenol is used in the preparation of malt for Scotch Whisky production .
Method of Application
It is added during the malt preparation process .
Results or Outcomes
The addition of 4-Methoxy-3-methylphenol enhances the taste and aroma of the whisky .
Safety And Hazards
properties
IUPAC Name |
4-methoxy-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILASIIGKRFKNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304966 | |
Record name | 4-Methoxy-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylphenol | |
CAS RN |
14786-82-4 | |
Record name | 14786-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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